molecular formula C7H12Cl2 B3054064 Cyclohexane, 1,4-dichloro-1-methyl- CAS No. 57992-28-6

Cyclohexane, 1,4-dichloro-1-methyl-

Cat. No.: B3054064
CAS No.: 57992-28-6
M. Wt: 167.07 g/mol
InChI Key: IVEJOAXHZOOBFJ-UHFFFAOYSA-N
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Description

Cyclohexane, 1,4-dichloro-1-methyl- is an organic compound belonging to the class of disubstituted cyclohexanes It is characterized by the presence of two chlorine atoms and one methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, 1,4-dichloro-1-methyl- can be achieved through several methods. One common approach involves the chlorination of 1-methylcyclohexane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 1,4-positions.

Industrial Production Methods: In an industrial setting, the production of cyclohexane, 1,4-dichloro-1-methyl- may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, 1,4-dichloro-1-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclohexanone derivatives.

    Reduction Reactions: Reduction of the chlorine atoms can yield cyclohexane derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of cyclohexane derivatives with various functional groups.

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives with reduced chlorine content.

Scientific Research Applications

Cyclohexane, 1,4-dichloro-1-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexane, 1,4-dichloro-1-methyl- involves its interaction with molecular targets through its functional groups. The chlorine atoms and methyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Cyclohexane, 1,4-dichloro-1-methyl- can be compared with other disubstituted cyclohexanes, such as:

  • Cyclohexane, 1,2-dichloro-
  • Cyclohexane, 1,3-dichloro-
  • Cyclohexane, 1,4-dichloro-

Uniqueness:

  • Structural Differences: The position of the chlorine atoms and the presence of the methyl group distinguish cyclohexane, 1,4-dichloro-1-methyl- from other isomers.
  • Reactivity: The specific arrangement of substituents affects the compound’s reactivity and the types of reactions it undergoes.
  • Applications: The unique structural features may confer specific advantages in certain applications, such as selective synthesis or targeted biological activity.

Properties

IUPAC Name

1,4-dichloro-1-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl2/c1-7(9)4-2-6(8)3-5-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEJOAXHZOOBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481898
Record name Cyclohexane, 1,4-dichloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57992-28-6
Record name Cyclohexane, 1,4-dichloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 1,4-dichloro-1-methyl-
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Reactant of Route 6
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